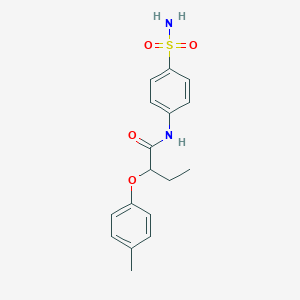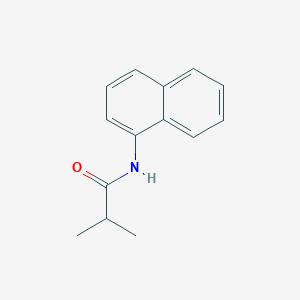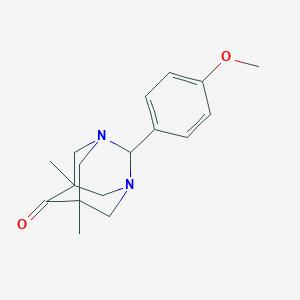![molecular formula C15H20N2O4 B366171 2-[1-(4-Ethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid CAS No. 1042696-40-1](/img/structure/B366171.png)
2-[1-(4-Ethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[1-(4-Ethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid” is a chemical compound with the CAS Number: 1042696-40-1 . Its molecular formula is C15H20N2O4 and it has a molecular weight of 292.33 . The IUPAC name for this compound is [1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H20N2O4/c1-2-21-12-5-3-11(4-6-12)10-17-8-7-16-15(20)13(17)9-14(18)19/h3-6,13H,2,7-10H2,1H3,(H,16,20)(H,18,19) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 292.33 . The storage temperature for this compound is ambient .Applications De Recherche Scientifique
Analytical Methods for Antioxidant Activity
Research on antioxidants is critical due to their importance across various fields, including food engineering, medicine, and pharmacy. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) test are pivotal in determining the antioxidant capacity of compounds. These methods, based on the transfer of a hydrogen atom or an electron, help in analyzing the efficacy of antioxidants in neutralizing free radicals, a property potentially relevant to derivatives of the compound (Munteanu & Apetrei, 2021).
Bacterial Catabolism of Organic Compounds
The study of how bacteria catabolize various organic acids, including indole-3-acetic acid, reveals important bio-remediation and bio-transformation processes. These processes can be crucial for understanding the environmental fate and potential applications of similar compounds in promoting plant growth or in microbial degradation pathways (Laird et al., 2020).
Treatment of Organic Pollutants
The role of redox mediators in enhancing the degradation of recalcitrant organic pollutants highlights a potential application area. Such mediators improve the efficiency of enzymes in breaking down pollutants, suggesting that structurally related compounds might serve as or influence redox mediators in environmental remediation efforts (Husain & Husain, 2007).
Antioxidant Capacity Assays
The ABTS decolorization assay, used for determining the antioxidant capacity of compounds, involves reaction pathways that could be relevant to understanding the antioxidative potential of structurally related compounds. This assay's specificity and relevance to various antioxidants could provide insights into the potential antioxidative applications of the compound (Ilyasov et al., 2020).
Environmental and Biological Activities
Understanding the environmental fate, aquatic effects, and biological activities of various organic and phenolic acids informs about their safety, degradation, and potential therapeutic applications. These insights are crucial for evaluating similar compounds for environmental or pharmaceutical use, suggesting areas where "2-[1-(4-Ethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid" might be applied (Staples, 2001; Kitis, 2004).
Safety And Hazards
Propriétés
IUPAC Name |
2-[1-[(4-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-2-21-12-5-3-11(4-6-12)10-17-8-7-16-15(20)13(17)9-14(18)19/h3-6,13H,2,7-10H2,1H3,(H,16,20)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAPTAYBYWFFKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCNC(=O)C2CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-Ethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B366114.png)
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B366131.png)

![N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B366175.png)

![Methyl 4-{[4-(4-morpholinylcarbonyl)anilino]carbonyl}benzoate](/img/structure/B366239.png)
![2-[5-(4-Bromophenyl)-2-furyl]-1-methylhexahydropyrimidine](/img/structure/B366252.png)


![4,4,7-trimethyl-5-(phenoxyacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B366279.png)


![6-[2-[(2-Chloro-5-nitrophenyl)methylideneamino]phenoxy]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B366296.png)